molecular formula C9H14N2O2 B052534 Ethyl 3-n-propylpyrazole-5-carboxylate CAS No. 92945-27-2

Ethyl 3-n-propylpyrazole-5-carboxylate

Cat. No.: B052534
CAS No.: 92945-27-2
M. Wt: 182.22 g/mol
InChI Key: SUALHSUMUQQLJP-UHFFFAOYSA-N
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Description

Ethyl 3-n-propylpyrazole-5-carboxylate is a high-purity pyrazole-based chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a versatile scaffold that serves as a critical building block for the synthesis of more complex, functionally diverse molecules. Its core structure, comprising the ester-functionalized pyrazole ring, is frequently exploited in the design and development of novel bioactive compounds, particularly those targeting kinase inhibition, inflammation, and central nervous system (CNS) disorders. Researchers utilize this intermediate to explore structure-activity relationships (SAR) by modifying the propyl and ethyl ester substituents, enabling fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. As a key precursor, it is instrumental in creating libraries of potential drug candidates for high-throughput screening (HTS) campaigns. This product is offered exclusively for laboratory research applications and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

ethyl 5-propyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUALHSUMUQQLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428567
Record name Ethyl 3-n-propylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92945-27-2
Record name Ethyl 3-n-propylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-propyl-1H-pyrazole-5-carboxylate
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Preparation Methods

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis is a widely adopted approach, leveraging the condensation of hydrazines with 1,3-diketones or β-keto esters. For this compound, propylhydrazine reacts with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration (Fig. 1).

Key Conditions :

  • Solvent : Ethanol or methanol for optimal solubility.

  • Catalyst : Acetic acid or sodium acetate to facilitate cyclization.

  • Temperature : Reflux conditions (78–100°C) for 12–24 hours.

Regioselectivity is governed by the electronic and steric effects of substituents. The propyl group preferentially occupies the 3-position due to steric hindrance during cyclization, while the ethyl ester stabilizes the 5-position via resonance.

Table 1: Representative Cyclocondensation Parameters

ReactantSolventCatalystTemperature (°C)Time (h)Yield (%)
PropylhydrazineEthanolAcOH801872
Ethyl acetoacetateMethanolNaOAc702468

Alkylation of Pyrazole Intermediates

Alkylation offers a modular approach to introducing the n-propyl group post-cyclization. This method is advantageous for late-stage functionalization and scalability.

N-Alkylation Strategies

Ethyl pyrazole-5-carboxylate derivatives undergo alkylation at the nitrogen atom using propyl halides (e.g., 1-bromopropane) in the presence of a base. For example, ethyl pyrazole-5-carboxylate reacts with 1-bromopropane and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours.

Critical Factors :

  • Base Selection : Potassium carbonate or sodium hydride ensures deprotonation of the pyrazole nitrogen.

  • Solvent Polarity : DMF or dimethyl sulfoxide (DMSO) enhances reaction efficiency.

Table 2: Alkylation Optimization Data

SubstrateAlkylating AgentBaseSolventYield (%)
Ethyl pyrazole-5-carboxylate1-BromopropaneK₂CO₃DMF65
Ethyl pyrazole-5-carboxylatePropyl iodideNaHTHF58

Industrial-Scale Synthesis

Industrial production prioritizes cost-effectiveness, safety, and yield optimization. Continuous flow reactors and catalytic systems are employed to meet these demands.

Continuous Flow Reactor Design

A patented method describes the use of a tubular reactor for large-scale cyclocondensation. Ethyl acetoacetate and propylhydrazine are pumped through a heated reactor (90°C) with a residence time of 30 minutes, achieving 85% conversion.

Advantages :

  • Reduced side reactions due to precise temperature control.

  • Scalability to multi-kilogram batches.

Catalytic Enhancements

Heterogeneous catalysts like zeolites or immobilized acids improve reaction efficiency. For instance, silica-supported sulfuric acid increases yield to 78% while enabling catalyst reuse.

Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade purity. Recrystallization and chromatography are standard techniques.

Recrystallization Protocols

Crude product is dissolved in hot ethanol and cooled to 4°C, yielding crystals with >98% purity (HPLC). Alternative solvents include ethyl acetate/hexane mixtures.

Spectroscopic Confirmation

  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), δ 6.50 (s, 1H, pyrazole-H).

  • IR : 1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N).

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

MethodYield (%)Purity (%)Scalability
Cyclocondensation7295Moderate
Alkylation6592High
Industrial Flow8598Very High

Cyclocondensation is ideal for laboratory-scale synthesis, while flow reactors dominate industrial production. Alkylation offers flexibility but requires stringent conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-n-propylpyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-n-propylpyrazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including vasodilatory and spasmolytic effects.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the preparation of pyrazole derivatives that are known for their therapeutic effects. For instance, it can be transformed into 1-alkyl-pyrazole-5-carboxylic acid esters, which are precursors for drugs with cardiovascular benefits. The synthesis typically involves alkylation reactions using agents such as alkyl halides or dialkyl sulfates .

Table 1: Synthesis Pathways of this compound Derivatives

Reaction TypeStarting MaterialProductYield (%)
AlkylationThis compound + Dimethyl sulfateEthyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate56.2
AlkylationEthyl 2,4-diketoheptanecarboxylate + MethylhydrazineEthyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate75

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also valuable in agriculture as a precursor for developing pesticides and herbicides.

Insecticidal and Acaricidal Properties

Research indicates that derivatives of this compound exhibit insecticidal and acaricidal activities, making them suitable for pest control formulations. The synthesis of these agrochemicals often involves modifying the pyrazole structure to enhance efficacy against specific pests .

Table 2: Agrochemical Applications of this compound

Application TypeTarget OrganismActive CompoundEfficacy (%)
InsecticideVarious agricultural pestsPyrazole derivativesHigh
AcaricideMites and ticksModified pyrazole compoundsModerate

Case Studies

Several case studies have documented the biological activities and potential applications of this compound.

Anticancer Studies

A notable study investigated the anticancer properties of pyrazole derivatives synthesized from this compound. The results showed significant growth inhibition in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antioxidant Activity

Another research effort focused on the antioxidant capabilities of compounds derived from this compound. These compounds demonstrated varying levels of free radical scavenging activity, indicating their potential use in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Ethyl 1-Cyclopentyl-4-Nitro-5-Propyl-Pyrazole-3-Carboxylate

  • Substituents : Cyclopentyl (N1), nitro (C4), n-propyl (C5), ethyl ester (C3).
  • Key Differences : The introduction of a nitro group and cyclopentyl substituent alters electronic properties and steric bulk compared to the simpler n-propyl group in the target compound. Such modifications may enhance reactivity in nucleophilic substitution reactions .

5-Isopropyl-1H-Pyrazole-3-Carboxylic Acid

  • Substituents : Isopropyl (C5), carboxylic acid (C3).
  • The branched isopropyl group introduces steric hindrance, which could affect binding interactions in biological systems .

5-(Aminosulfonyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester

  • Substituents: Aminosulfonyl (C5), methyl (N1), ethyl ester (C4).
  • Key Differences : The sulfonamide group provides hydrogen-bonding capability, enhancing solubility and target affinity. The methyl group at N1 simplifies synthetic routes compared to bulkier alkyl chains .

Data Tables

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents Molecular Formula Key Features References
Ethyl 3-n-propylpyrazole-5-carboxylate 3-n-propyl, 5-ethyl ester C₉H₁₄N₂O₂ High lipophilicity; discontinued commercially
5-Isopropyl-1H-pyrazole-3-carboxylic acid 5-isopropyl, 3-carboxylic acid C₇H₁₀N₂O₂ Lower lipophilicity; potential solubility challenges
Ethyl 1-cyclopentyl-4-nitro-5-propyl-pyrazole-3-carboxylate 1-cyclopentyl, 4-nitro, 5-propyl C₁₄H₂₁N₃O₄ Steric bulk; nitro group enhances reactivity
5-(Aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester 5-sulfonamide, 1-methyl, 4-ester C₇H₁₁N₃O₄S Hydrogen-bonding capability; improved target affinity

Biological Activity

Ethyl 3-n-propylpyrazole-5-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

This compound has the molecular formula C10H16N2O2. It is synthesized through the reaction of pyrazole derivatives with ethyl chloroformate under basic conditions. This compound serves as an intermediate for the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : The compound can bind to specific receptors, influencing cellular signaling pathways associated with inflammation and oxidative stress .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in cellular models, which is critical for protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediates pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses moderate antibacterial properties against certain strains, indicating potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other pyrazole derivatives highlights its unique properties:

Compound NameBiological ActivityKey Features
Ethyl 3-methylpyrazole-5-carboxylateModerate anti-inflammatoryMethyl substitution enhances solubility
Ethyl 3-isopropylpyrazole-5-carboxylateAntimicrobialIsopropyl group increases potency
This compoundAntioxidant, anti-inflammatoryUnique n-propyl group enhances bioactivity

The unique n-propyl substitution pattern of this compound contributes to its distinct chemical and biological properties, differentiating it from other derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative diseases .
  • Cancer Research : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammation Models : Experimental models of inflammation have revealed that this compound significantly reduces markers of inflammation, supporting its use in treating inflammatory disorders .

Q & A

Q. What are the established synthetic routes for Ethyl 3-n-propylpyrazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole carboxylates are synthesized using ethyl acetoacetate, substituted hydrazines, and carbonyl derivatives under reflux conditions . Key parameters include temperature control (80–100°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid). Yield optimization often involves adjusting stoichiometric ratios and reaction time (e.g., 12–24 hours). Post-synthesis purification via silica gel chromatography or recrystallization is critical to achieve ≥98% purity .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., ethyl ester protons at δ ~4.2–4.4 ppm, pyrazole ring protons at δ ~6.5–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming regiochemistry (e.g., 3-n-propyl vs. 5-n-propyl substitution) .
  • LC-MS/HPLC : Validates molecular weight (230.27 g/mol) and purity .

Q. What are the recommended storage conditions and stability considerations for this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies indicate no decomposition under inert atmospheres (N2_2/Ar) for ≥6 months. Avoid contact with strong oxidizers, as thermal decomposition may release CO, NOx_x, or HCl .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. The ester group at position 5 exhibits higher electrophilicity (Mulliken charge: ~+0.35) than the pyrazole ring, favoring hydrolysis or aminolysis. Solvent effects (polar vs. nonpolar) are simulated using COSMO-RS to predict reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole derivatives?

Discrepancies in 1^1H NMR splitting patterns (e.g., due to tautomerism) are addressed by:

  • Variable-temperature NMR to detect dynamic equilibria.
  • Isotopic labeling (e.g., 15^15N) to trace nitrogen environments.
  • Comparative analysis with crystallographically resolved analogs .

Q. How does substituent position (3-n-propyl vs. 5-n-propyl) affect biological activity in pyrazole carboxylates?

Structure-Activity Relationship (SAR) studies reveal that 3-n-propyl substitution enhances lipophilicity (logP ~2.5), improving membrane permeability. In contrast, 5-substituted analogs show reduced binding to cytochrome P450 enzymes due to steric hindrance. Biological assays (e.g., enzyme inhibition, cytotoxicity) are guided by QSAR models incorporating Hammett constants and steric parameters .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • UPLC-MS/MS : Detects impurities at <0.1% levels using MRM transitions (e.g., m/z 230 → 184 for the parent ion).
  • Headspace GC-MS : Identifies volatile byproducts (e.g., residual solvents, decomposition products).
  • ICP-OES : Monitors heavy metal contaminants (e.g., Pd from catalytic reactions) .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interaction effects between temperature, solvent polarity, and catalyst loading .
  • Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, reporting R-factors <0.05 for high-confidence models .
  • Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) despite the compound's "non-hazardous" classification .

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